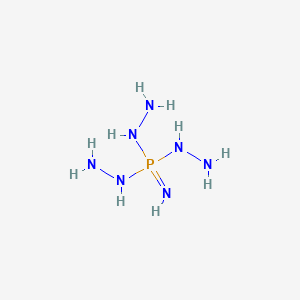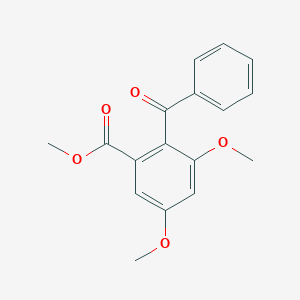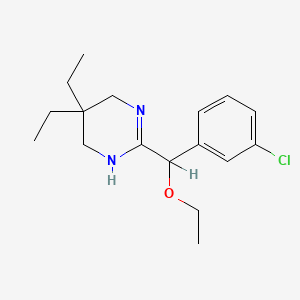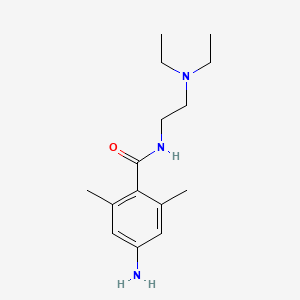
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves classical methods such as the Skraup, Doebner-Miller, and Friedländer reactions The reaction conditions often include the use of bromine in chloroform for bromination and subsequent reactions to introduce the stibosooxy group .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and stibosooxy groups enhances its binding affinity to these targets, leading to various biological effects. For instance, it may inhibit enzyme activity or disrupt cellular processes, contributing to its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dibromo-2-methyl-8-quinolinol: Similar in structure but lacks the stibosooxy group.
7-Bromo-8-hydroxyquinoline: Another brominated quinoline derivative with different functional groups.
8-Bromo-2,3-dihydro-4(1H)-quinolinone: A quinoline derivative with a different substitution pattern.
Uniqueness
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- is unique due to the presence of the stibosooxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
Propiedades
Número CAS |
35592-47-3 |
|---|---|
Fórmula molecular |
C10H6Br2NO2Sb |
Peso molecular |
453.73 g/mol |
Nombre IUPAC |
(5,7-dibromo-6-methylquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C10H7Br2NO.O.Sb/c1-5-7(11)6-3-2-4-13-9(6)10(14)8(5)12;;/h2-4,14H,1H3;;/q;;+1/p-1 |
Clave InChI |
OGSOHJDEDWBPBZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C2=C(C(=C1Br)O[Sb]=O)N=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




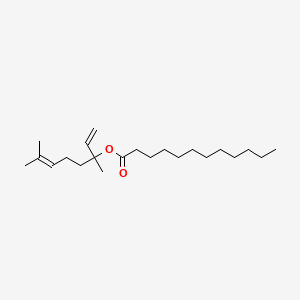
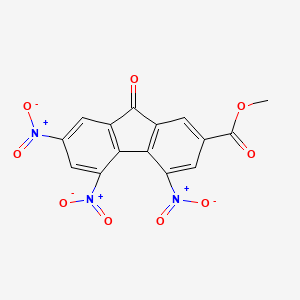

![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)

